3,4-dichlorophenyl carbonochloridate
Description
3,4-Dichlorophenyl carbonochloridate is a reactive chlorinating agent widely used in organic synthesis to introduce the 3,4-dichlorophenyl moiety into target molecules, such as ureas, amides, and esters. This compound is particularly valued in medicinal chemistry for its ability to enhance lipophilicity and electron-withdrawing properties in derived molecules, which are critical for optimizing drug-receptor interactions . Its structural backbone—a benzene ring with chlorine atoms at the 3 and 4 positions—is frequently employed in antimicrobial, antitubular, and enzyme-inhibiting agents due to its proven bioactivity .
Properties
CAS No. |
72305-24-9 |
|---|---|
Molecular Formula |
C7H3Cl3O2 |
Molecular Weight |
225.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichlorophenyl carbonochloridate typically involves the reaction of 3,4-dichlorophenol with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the carbonochloridate group. The general reaction scheme is as follows:
3,4-dichlorophenol+phosgene→3,4-dichlorophenyl carbonochloridate
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3,4-dichlorophenyl carbonochloridate undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the carbonochloridate group with a nucleophile, such as an amine or alcohol.
Hydrolysis: The compound can be hydrolyzed to form 3,4-dichlorophenol and carbon dioxide.
Reduction: Reduction reactions can convert the carbonochloridate group to a corresponding alcohol or amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base, such as triethylamine, to facilitate the substitution.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic substitution: The major products are substituted phenyl derivatives.
Hydrolysis: The primary product is 3,4-dichlorophenol.
Reduction: The major products are the corresponding alcohols or amines.
Scientific Research Applications
3,4-dichlorophenyl carbonochloridate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and protein modification.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-dichlorophenyl carbonochloridate involves its reactivity with nucleophiles. The carbonochloridate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Bioactivity
The position of chlorine substituents on the phenyl ring significantly influences biological activity. For example:
- 3,4-Dichlorophenyl vs. Para-Chlorophenyl Analogs : The Topliss scheme highlights that replacing a para-chlorophenyl group with a 3,4-dichlorophenyl group can dramatically improve potency. In antibacterial studies, the 3,4-dichloro analog of a lead compound exhibited a >34,467-fold improvement in MIC (Minimum Inhibitory Concentration) against Clostridium perfringens compared to its para-chloro predecessor .
- 3,4-Dichlorophenyl vs. 2,4-Dichlorophenyl : While 2,4-dichlorophenyl derivatives are also synthesized under the Topliss framework, the 3,4-dichloro configuration often demonstrates superior activity due to optimized steric and electronic effects .
Table 1: Impact of Chlorine Substituent Position on Bioactivity
Functional Group Variations
The bioactivity of 3,4-dichlorophenyl derivatives also depends on the functional group attached:
Urea Derivatives
- 1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea (BTdCPU) : Exhibits growth inhibition in microbial models, leveraging the electron-withdrawing effects of the dichlorophenyl group to enhance binding .
- 1-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)urea (NCPdCPU) : Shows comparable activity to BTdCPU, suggesting the dichlorophenyl group is a critical pharmacophore .
MAO-B Inhibitors
- Thiourea-Linked 3,4-Dichlorophenyl Indoles : Demonstrate superior MAO-B inhibition (IC₅₀ < 1 μM) compared to alkyl-substituted analogs. The dichlorophenyl group increases selectivity by 100-fold over MAO-A .
Table 2: Functional Group-Dependent Activity
Lipophilicity and Electron Effects
The 3,4-dichlorophenyl group enhances lipophilicity (logP > 3.5) and electron-withdrawing capacity, which improve membrane permeability and target binding. For example:
- Antibacterial Compound 29C : The dichlorophenyl group contributed to a logP increase of 1.2 units compared to the parent phenyl compound, correlating with enhanced bacterial membrane penetration .
- MAO-B Inhibitors : The electron-withdrawing chlorine atoms stabilize charge-transfer interactions with the enzyme’s flavin adenine dinucleotide (FAD) cofactor, boosting inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
